molecular formula C21H20O11 B13391747 Quercetin 3-O-rhamnoside

Quercetin 3-O-rhamnoside

Cat. No.: B13391747
M. Wt: 448.4 g/mol
InChI Key: OXGUCUVFOIWWQJ-UHFFFAOYSA-N
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Description

Quercetin 3-O-rhamnoside, also known as quercitrin, is a naturally occurring flavonoid glycoside. It is formed from the flavonoid quercetin and the deoxy sugar rhamnose. This compound is widely distributed in the plant kingdom and is known for its potent antioxidant, anti-inflammatory, and neuroprotective properties . This compound is found in various fruits, vegetables, and medicinal plants, contributing to their health benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quercetin 3-O-rhamnoside typically involves the glycosylation of quercetin with rhamnose. One common method is the use of glycosyl donors such as rhamnosyl bromide in the presence of a catalyst like silver carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods: Industrial production of this compound often employs extraction from natural sources. For instance, microwave-assisted extraction (MAE) from plants like Piliostigma thonningii has been optimized for high yield and quality. The optimal conditions include an extraction time of 69 seconds, an irradiation power of 380 watts, and a solid-liquid ratio of 1:10 (w/v) using ethanol as the solvent .

Chemical Reactions Analysis

Types of Reactions: Quercetin 3-O-rhamnoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Hydrolysis: Acidic or enzymatic conditions are typically used for hydrolysis.

    Reduction: Reducing agents like sodium borohydride can be employed.

Major Products Formed:

Scientific Research Applications

Quercetin 3-O-rhamnoside has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Quercetin 3-O-glucoside (Isoquercitrin)
  • Rutin (Quercetin 3-O-rutinoside)
  • Luteolin Glycosides (e.g., Orientin, Isoorientin)
  • Apigenin Glycosides (e.g., Vitexin, Isovitexin)

Quercetin 3-O-rhamnoside stands out due to its specific glycosidic linkage and the presence of rhamnose, which influences its bioavailability and biological activity.

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-18,21-26,28-29H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGUCUVFOIWWQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40871736
Record name 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 6-deoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

522-12-3
Record name quercitrin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9221
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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